Rabacfosadine Succinate, also known as GS-9219, is a small molecule drug primarily developed for the treatment of lymphoma in dogs. It is a prodrug of the nucleotide analogue 9-(2-phosphonylmethoxyethyl) guanine, which selectively targets lymphoid cells. Rabacfosadine has shown significant efficacy in treating various types of lymphoma and is administered intravenously every 21 days for up to five treatments. The compound received conditional approval from the U.S. Food and Drug Administration’s Center for Veterinary Medicine in December 2016 under New Animal Drug Application number 141-475 .
Rabacfosadine is classified as an antineoplastic agent, specifically targeting cancer cells. It falls under the category of DNA synthesis inhibitors and apoptosis stimulants, making it effective in inducing cell death in malignant lymphoid cells . The compound is marketed under the brand name Tanovea-CA1 and is produced by VetDC, a company focused on veterinary pharmaceuticals .
The synthesis of Rabacfosadine involves several key steps to produce the active compound from its precursors. The synthesis typically starts with the preparation of the nucleotide analogue, which undergoes phosphorylation to form the final prodrug. Detailed synthetic routes may include:
The exact technical details of these methods are proprietary, but they emphasize the importance of maintaining purity and stability throughout the synthesis process .
Rabacfosadine Succinate has a molecular formula of C21H35N8O6P and a molecular weight of approximately 490.54 g/mol. The structure comprises several functional groups that contribute to its pharmacological activity:
The InChIKey for Rabacfosadine is ANSPEDQTHURSFQ-KBPBESRZSA-N, which provides a unique identifier for its chemical structure in databases .
Rabacfosadine undergoes several chemical reactions within biological systems, primarily involving:
These reactions are critical for its therapeutic efficacy against lymphoma .
The mechanism by which Rabacfosadine exerts its antitumor effects involves:
In clinical studies involving dogs with lymphoma, response rates have been reported between 74% to 100%, indicating robust efficacy when used as a single agent .
Rabacfosadine Succinate exhibits various physical and chemical properties:
These properties are crucial for ensuring safe and effective administration in clinical settings .
Rabacfosadine Succinate has significant applications in veterinary medicine:
The successful use of Rabacfosadine highlights its importance as a therapeutic agent in veterinary oncology .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2